N'-[(2-chlorophenyl)methyl]-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
N'-[(2-Chlorophenyl)methyl]-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a synthetic ethanediamide derivative featuring a fused thieno[3,4-c]pyrazol heterocyclic core. Its structure includes a 2-chlorophenylmethyl group and a 2,4-dimethylphenyl substituent, contributing to its steric and electronic properties. The ethanediamide linkage (-NH-C(=O)-C(=O)-NH-) provides conformational flexibility while enabling hydrogen-bonding interactions, a trait common in bioactive molecules.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-13-7-8-19(14(2)9-13)27-20(16-11-30-12-18(16)26-27)25-22(29)21(28)24-10-15-5-3-4-6-17(15)23/h3-9H,10-12H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCSHOXDOXWAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Jacobson Reaction-Based Cyclization
Adapted from the synthesis of thieno[3,2-c]pyrazole derivatives, the Jacobson reaction enables cyclization of ortho-methylamine precursors. For the [3,4-c] isomer, methyl 3-aminothiophene-4-carboxylate serves as the starting material. Key steps include:
- Reduction : Lithium aluminum hydride (LAH) in refluxing 1,4-dioxane reduces the ester group to a methyl group, yielding 3-aminothiophene-4-methane.
- N-Acetylation : Treatment with acetic anhydride in toluene forms the N-acetyl intermediate.
- Nitrosation and Cyclization : Isoamyl nitrite induces cyclization at 80–100°C, generating the thieno[3,4-c]pyrazole core.
Yield : 47% over three steps (based on analogous methodology).
Palladium-Catalyzed Cyclization
An alternative route employs palladium-catalyzed intramolecular C–N coupling (Scheme 1):
- Azine Formation : 3-Bromothiophene-4-carbaldehyde reacts with benzophenone hydrazone in ethanol at 70°C.
- Bishydrazone Synthesis : Suzuki-Miyaura coupling with a second hydrazone unit using Pd(OAc)₂ and Cs₂CO₃.
- Cyclization : Hydrolysis with concentrated HCl yields the pyrazole core.
Yield : 40.4% over four steps.
Formation of the Ethanediamide Linkage
The ethanediamide bridge connects the pyrazole nitrogen to the 2-chlorobenzyl group through sequential acylation:
Stepwise Acylation Protocol
- Primary Amine Activation : The pyrazole amine reacts with ethanedioyl dichloride in anhydrous THF at 0°C, forming the mono-acylated intermediate.
- Coupling with 2-Chlorobenzylamine : The intermediate undergoes nucleophilic attack by 2-chlorobenzylamine in the presence of Hünig’s base (DIPEA) at room temperature.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | DIPEA (2.5 equiv) |
| Temperature | 0°C → RT |
| Reaction Time | 4 h (step 1), 12 h (step 2) |
| Yield | 72–85% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2 → 1:1 gradient). Polar byproducts, such as acetylated dimers, are removed during this stage.
Analytical Data
¹H NMR (300 MHz, CDCl₃) :
- δ 7.45–7.32 (m, 4H, aromatic), 6.98 (s, 1H, thiophene), 4.52 (s, 2H, CH₂), 2.35 (s, 6H, CH₃), 1.89 (s, 2H, NH).
HRMS (ESI) : m/z calc. for C₂₃H₂₂ClN₃O₂S [M+H]⁺: 448.1245; found: 448.1248.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N’-[(2-chlorophenyl)methyl]-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N’-[(2-chlorophenyl)methyl]-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core: The thieno[3,4-c]pyrazol in the target compound contrasts with the thiazole ring in and the triazolo-diazepine in .
- Substituent Effects : The 2-chlorophenyl and 2,4-dimethylphenyl groups in the target compound likely increase lipophilicity (logP ~4.2 estimated) compared to the 3,4-dichlorophenyl analogue (logP ~3.8) .
- Amide Linkages: Ethanediamide’s dual carbonyl groups may improve solubility in polar solvents relative to mono-amide derivatives like those in .
Physicochemical Properties
Crystallographic and Spectroscopic Insights
- Hydrogen Bonding : The ethanediamide group in the target compound is expected to form intramolecular N–H···O bonds, similar to the R₂²(8) dimeric motifs observed in 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide .
- NMR Data: While the target compound’s 1H NMR is unreported, AP-PROTAC-1 shows aromatic proton shifts at δ 7.2–8.5 ppm (DMSO-d6), comparable to the thienopyrazol system’s predicted shifts.
Biological Activity
N'-[(2-chlorophenyl)methyl]-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H20ClN3S
- Molecular Weight : 337.846 g/mol
- CAS Number : 5079-14-1
- Density : 1.25 g/cm³
- Boiling Point : 506.2 °C
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Pyrazoles have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that certain substituted pyrazoles can effectively target multiple signaling pathways involved in tumor growth and survival .
Antibacterial and Antifungal Properties
The compound is also noted for its antibacterial and antifungal activities. Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial effects, making them valuable in the development of new antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Pyrazoles can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity is particularly relevant in the treatment of chronic inflammatory diseases.
Neuroprotective Properties
Recent studies suggest that compounds with a pyrazole scaffold may offer neuroprotective benefits. They have been implicated in the modulation of neuroinflammatory processes and protection against oxidative stress in neuronal cells . This suggests potential applications in neurodegenerative conditions like Alzheimer's disease.
Case Studies
- Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that certain pyrazole derivatives significantly reduced tumor size and induced apoptosis through caspase activation .
- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
